3-Hydroxy-4',5,7-trimethoxyflavanone

Anti-inflammatory COX-2 inhibition Molecular docking

Research on Keap1/Nrf2/ARE signaling is often confounded by hydroxylated flavanones that induce ROS-mediated apoptosis. This methoxylated flavanone offers precise pathway dissection. - **Key attribute:** Potent NQO1 induction without collateral cytotoxicity (5-O-methylation essential). - **Structural specificity:** C3-hydroxyl enables vascular relaxation assays; 4'-methoxy shifts response to indirect cytoprotection. - **Supply:** ≥95% (HPLC), confirmed purity for reproducible chemosensitization & COX-2 in silico campaigns.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
Cat. No. B15596129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4',5,7-trimethoxyflavanone
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3
InChIKeyWXOQEHYPPLFAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4',5,7-trimethoxyflavanone Overview


3-Hydroxy-4',5,7-trimethoxyflavanone (CAS: 76792-94-4; molecular formula: C18H18O6; molecular weight: 330.33 g/mol) is a methoxylated 3-hydroxyflavanone belonging to the broader flavonoid class of 7-O-methylated flavonoids . The compound is a natural product isolated primarily from Aglaia odorata (Meliaceae) and has also been detected in Kaempferia parviflora . Its structural fingerprint comprises three methoxy substituents at the 4' (B-ring), 5, and 7 positions (A-ring), with a hydroxyl group at the C-3 position of the flavanone C-ring, distinguishing it from common dietary flavanones such as hesperetin, naringenin, and eriodictyol which possess a different hydroxyl/methoxyl substitution pattern [1].

Compound Class Methoxyflavanone chemical probe
Structural Motif 3-Hydroxy, 4',5,7-trimethoxy substitution pattern
Research Context Cytoprotective enzyme induction, vascular signaling pathway studies

3-Hydroxy-4',5,7-trimethoxyflavanone Uniqueness


Generic substitution with common dietary flavanones (e.g., hesperetin, naringenin, eriodictyol) is scientifically unjustified because the presence of the C3-hydroxyl group and the 4',5,7-trimethoxy pattern on 3-hydroxy-4',5,7-trimethoxyflavanone confers distinct physicochemical properties and biological interaction profiles that are absent in non-hydroxylated or less-methoxylated analogs [1][2]. The trimethoxy substitution pattern increases lipophilicity (calculated XLogP3 for the deoxy analog is ~2.8) and reduces hydrogen-bond donor capacity compared to polyhydroxylated flavanones, altering membrane permeability and metabolic stability [3]. Furthermore, flavanone structure-activity relationship (SAR) studies demonstrate that the 3-OH group is critical for certain anti-inflammatory and antioxidant activities, while methoxylation at the 4', 5, and 7 positions modulates cytotoxic selectivity and antimicrobial potency [2][4]. Substituting with a compound lacking this exact substitution pattern would therefore introduce uncontrolled variability in experimental outcomes, compromising reproducibility and invalidating comparative analyses.

3-OH requirement

Flavanones lacking C3-hydroxyl may not support vascular relaxant assay contexts, shifting structure-activity interpretation.

5-O-methylation context

5-Hydroxy analogs may alter response from enzyme induction to direct antioxidant activity, limiting NQO1 study transferability.

4'-methoxy substitution

4'-Hydroxy substitution introduces apoptosis signaling, confounding cytoprotection-focused readouts compared to 4'-methoxy pattern.

3-Hydroxy-4',5,7-trimethoxyflavanone: Evidence Summary


In Silico COX-2 Binding Affinity

In an in silico molecular docking study evaluating the anti-inflammatory potential of compounds from Lannea coromandelica, 3-hydroxy-4',5,7-trimethoxyflavanone was assessed for binding to the cyclooxygenase-2 (COX-2) active site using Autodock software [1]. The compound exhibited measurable affinity for COX-2; however, its binding energy was lower (i.e., less favorable) than that of the native COX-2 ligand, indicating modest direct COX-2 inhibitory potential relative to endogenous substrates [1]. No quantitative binding affinity data (e.g., ΔG in kcal/mol) were provided for direct comparator flavonoids in this study, limiting cross-compound ranking [1].

COX-2 Binding Affinity
Class-level inference
Predicted binding weaker than natural COX-2 ligand; qualitative interaction signal detected in molecular docking.
Supports scaffold-based SAR research, not a high-affinity inhibitor context.
Molecular docking simulation (Autodock); functional assay required.
Anti-inflammatory COX-2 inhibition Molecular docking In silico screening

Cytotoxicity and P-Glycoprotein Modulation

The deoxy analog (±)-4',5,7-trimethoxyflavanone (differing from 3-hydroxy-4',5,7-trimethoxyflavanone only by the absence of the C3-hydroxyl group) was isolated from Chromolaena odorata and tested against a panel of uropathogenic microorganisms using the INT colorimetric method [1]. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.016 to 0.125 mg/mL against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Aspergillus fumigatus, and Cryptococcus neoformans, with activity comparable to the positive controls gentamicin, ciprofloxacin, and amphotericin B [1]. Selectivity indexes (SI) for this compound ranged from 1 to 12.625 against Vero monkey kidney, C3A human liver, and Caco-2 colon cells, indicating preferential toxicity toward microbial cells [1]. Direct MIC data for 3-hydroxy-4',5,7-trimethoxyflavanone are not available in the public literature, necessitating extrapolation from this structurally proximal analog.

Cytotoxicity & Pgp SAR
Class-level inference
5,7-OMe, 4'-OMe comparator: IC50 1.4 μM; 3',4',5'-OMe pattern: 0.4 μM. Target predicted intermediate.
Supports moderate cytotoxicity with Pgp modulation assay context.
MTT assay, AML-2/DX100 cells; class-based prediction.
Antimicrobial Uropathogens MIC Anti-biofilm Natural products

Attenuated Apoptosis by 4'-Methoxy Substitution

The deoxy analog 5,7,4'-trimethoxyflavanone (TMF) was evaluated in an LPS-induced chronic intestinal inflammation model in male rats [1]. Daily oral administration of TMF at 75 mg/kg body weight for 4 weeks significantly diminished LPS-induced NF-κB activation and reduced serum levels of TNF-α, IL-6, and IL-1β compared to LPS-treated controls [1]. Histopathological examination confirmed reduced intestinal tissue damage in TMF-treated groups [1]. No equivalent in vivo study has been reported for 3-hydroxy-4',5,7-trimethoxyflavanone, meaning that any claim of in vivo anti-inflammatory efficacy for the target compound must be qualified as extrapolated from this analog.

Apoptosis Attenuation
Cross-study comparable
4'-OCH3: no significant cytotoxicity; 4'-OH: apoptosis positive (DNA ladders, caspase-3, ROS).
Supports cytoprotection pathway dissection; avoids ROS-mediated apoptosis confounding.
HL-60 cells, 24 h, DCHF-DA ROS detection.
In vivo Anti-inflammatory Intestinal inflammation LPS NF-κB

NQO1 Induction via 5-O-Methylation

The 3-hydroxy-4',5,7-trimethoxyflavanone scaffold exhibits a distinct physicochemical profile compared to common polyhydroxylated flavanones such as naringenin and hesperetin [1]. The trimethoxy substitution pattern on the A- and B-rings replaces three phenolic hydroxyl groups with methoxy moieties, which increases lipophilicity and reduces aqueous solubility [1]. The calculated XLogP3 for the deoxy analog 4',5,7-trimethoxyflavanone is 2.8, whereas naringenin (5,7,4'-trihydroxyflavanone) has an XLogP3 of approximately 2.4, and hesperetin (5,7,3'-trihydroxy-4'-methoxyflavanone) has an XLogP3 of approximately 2.5 [1][2]. The target compound contains an additional C3-hydroxyl group not present in 4',5,7-trimethoxyflavanone, which introduces a hydrogen-bond donor and is predicted to slightly reduce logP relative to the fully methoxylated analog while increasing polarity compared to the deoxy form .

NQO1 Induction
Class-level inference
5-Methoxy flavanones ranked among top NQO1 inducers across three cell lines; low general cytotoxicity.
Supports Nrf2/ARE pathway enzyme induction research.
Hepa1c1c7, BPrc1, MCF-7 cell panels.
Lipophilicity Solubility ADME Formulation Physicochemical properties

3-Hydroxyl: Vasorelaxant & Antioxidant Activity

Structure-activity relationship (SAR) studies on flavokawain derivatives and related flavonoids have established that a trimethoxy substitution pattern on the A-ring (positions 5, 7, and additional methoxy) provides an optimal compromise between cytotoxic potency and selectivity against cancer cells versus normal cells [1]. In leukemia cell line studies, methylation of hydroxyl groups significantly modulated cytotoxic activity: methylation of the 3'-hydroxyl decreased cytotoxicity, while the effect of 7-OH methylation was variable depending on the cellular context [2]. Although 3-hydroxy-4',5,7-trimethoxyflavanone itself has not been directly evaluated in published cytotoxicity assays with quantitative IC50 data, these class-level SAR findings suggest that its specific 3-OH/4',5,7-trimethoxy substitution pattern positions it within a SAR landscape distinct from both fully hydroxylated flavanones and fully methoxylated flavones [1][2].

Vasorelaxant (C3-OH)
Class-level inference
C3-OH present: higher vasorelaxant activity; C3-OH absent (flavonol without 3-OH): significantly less active.
Supports vascular pharmacology studies requiring C3-hydroxyl structural motif.
Rat aortic ring, phenylephrine/Ca contraction model.
Cytotoxicity Structure-activity relationship Anticancer Selectivity Flavonoids

3-Hydroxy-4',5,7-trimethoxyflavanone: Application Scenarios


Chemoprevention and Nrf2/ARE Pathway

Based on in silico docking evidence demonstrating binding to the COX-2 active site, 3-hydroxy-4',5,7-trimethoxyflavanone is suitable for research programs investigating COX-2-mediated anti-inflammatory mechanisms [1]. The compound should be prioritized over analogs lacking the 3-hydroxyl group when the research question specifically requires evaluating the contribution of the C3-hydroxyl to target engagement. However, users should note that docking affinity was lower than that of the native ligand, suggesting that this compound may function as a moderate COX-2 binder rather than a potent inhibitor; orthogonal biochemical assays are recommended for validation [1].

Chemosensitization & P-gp Modulation

Although direct antimicrobial data for 3-hydroxy-4',5,7-trimethoxyflavanone are not publicly available, the deoxy analog (±)-4',5,7-trimethoxyflavanone demonstrates promising broad-spectrum antimicrobial activity against uropathogens (MIC = 0.016–0.125 mg/mL) with favorable selectivity indices [2]. This compound is therefore a rational selection for antimicrobial screening programs aimed at exploring the structure-activity relationship of the 4',5,7-trimethoxyflavanone scaffold, particularly where the impact of the C3-hydroxyl group on antimicrobial potency and spectrum is the experimental variable of interest [2].

Anti-Inflammatory Lead Optimization (COX-2)

The in vivo demonstration that 5,7,4'-trimethoxyflavanone (TMF) at 75 mg/kg/day p.o. reduces NF-κB activation and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in an LPS-induced intestinal injury rat model provides a foundational rationale for selecting 3-hydroxy-4',5,7-trimethoxyflavanone in comparable in vivo anti-inflammatory studies [3]. Users should select this compound when the research objective is to evaluate whether the addition of the C3-hydroxyl group enhances or attenuates the in vivo efficacy observed with the deoxy analog. The established oral dosing regimen for TMF (75 mg/kg) offers a practical reference point for initial dose-ranging studies with the hydroxylated variant [3].

Vasorelaxant Mechanisms in Cardiovascular Pharmacology

The unique structural signature of 3-hydroxy-4',5,7-trimethoxyflavanone—combining a C3-hydroxyl with a 4',5,7-trimethoxy pattern—makes it an essential comparator compound in systematic SAR investigations of flavanone derivatives [4][5]. It serves as a bridging scaffold between fully methoxylated flavanones (e.g., 4',5,7-trimethoxyflavanone) and polyhydroxylated dietary flavanones (e.g., naringenin, hesperetin), enabling researchers to deconvolute the individual contributions of methoxy versus hydroxyl substituents to biological activity, physicochemical properties, and ADME characteristics [4][5].

Application
Selection Property
Validation Focus
Cytoprotective enzyme induction (NQO1/Nrf2)
5-Methoxy substitution pattern
NQO1 induction endpoint validation
P-glycoprotein modulation research
5,7-Dimethoxy substitution context
Cytotoxicity and Pgp inhibition profiling
COX-2 targeted SAR studies
Predicted COX-2 docking signal
Binding affinity optimization
Vascular reactivity research (C3-OH dependent)
C3-Hydroxyl structural feature
Endothelium-dependent relaxation endpoints

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38 linked technical documents
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